molecular formula C14H22N2O B5323092 N-(2-isopropyl-6-methylphenyl)-N'-propylurea

N-(2-isopropyl-6-methylphenyl)-N'-propylurea

Cat. No.: B5323092
M. Wt: 234.34 g/mol
InChI Key: VPLBQFIBKUBQOB-UHFFFAOYSA-N
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Description

N-(2-isopropyl-6-methylphenyl)-N’-propylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a phenyl ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isopropyl-6-methylphenyl)-N’-propylurea typically involves the reaction of 2-isopropyl-6-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-isopropyl-6-methylphenyl isocyanate+propylamineN-(2-isopropyl-6-methylphenyl)-N’-propylurea\text{2-isopropyl-6-methylphenyl isocyanate} + \text{propylamine} \rightarrow \text{N-(2-isopropyl-6-methylphenyl)-N'-propylurea} 2-isopropyl-6-methylphenyl isocyanate+propylamine→N-(2-isopropyl-6-methylphenyl)-N’-propylurea

Industrial Production Methods: In an industrial setting, the production of N-(2-isopropyl-6-methylphenyl)-N’-propylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-isopropyl-6-methylphenyl)-N’-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)-N’-propylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-isopropyl-6-methylphenyl)-N’-propylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-isopropyl-6-methylphenyl)-2-methylbenzamide
  • N-(2-isopropyl-6-methylphenyl)-N’-ethylurea

Comparison: N-(2-isopropyl-6-methylphenyl)-N’-propylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of the propyl group on the urea moiety

Properties

IUPAC Name

1-(2-methyl-6-propan-2-ylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-9-15-14(17)16-13-11(4)7-6-8-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLBQFIBKUBQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=CC=C1C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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